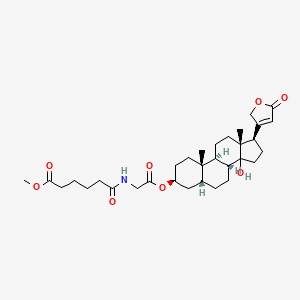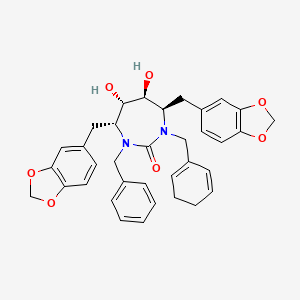
(4R,5S,6S,7R)-4,7-bis(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC120 is a compound that has garnered attention for its versatile applications in various industries. There are two notable compounds referred to as SC120: one is a silicone antifoam compound known as SILFOAM SC 120, and the other is a strong acid cationic exchange resin known as SEPLITE SC120. Both compounds have distinct properties and applications.
Preparation Methods
SILFOAM SC 120: SILFOAM SC 120 is an anhydrous antifoam compound. It is prepared by combining silicone fluids and emulsions, which are then processed to achieve a low viscosity and high resistance to alkaline environments .
SEPLITE SC120: SEPLITE SC120 is a high purity strong acid cationic exchange resin. It is synthesized through the polymerization of polystyrene crosslinked with divinylbenzene (DVB). The resin is then treated to form either the sodium or hydrogen form, depending on the intended application .
Chemical Reactions Analysis
SILFOAM SC 120: SILFOAM SC 120 primarily functions as an antifoam agent and does not undergo significant chemical reactions under normal conditions. Its main role is to suppress foam formation in various industrial processes .
SEPLITE SC120: SEPLITE SC120 undergoes ion exchange reactions, where cations in the solution are exchanged with hydrogen or sodium ions on the resin. This process is commonly used in water softening and demineralization applications .
Scientific Research Applications
SILFOAM SC 120: SILFOAM SC 120 is widely used in the agrochemical industry, biotechnology, technical processes, washing industry, and fermentation. Its excellent alkali resistance and low viscosity make it suitable for various applications where foam suppression is required .
SEPLITE SC120: SEPLITE SC120 is used in industrial water softening and demineralization, particularly in power plants and household water conditioning equipment.
Mechanism of Action
SILFOAM SC 120: SILFOAM SC 120 works by reducing the surface tension of the liquid, thereby preventing the formation of foam. It is added directly to the slurry in the feed tank at the end of the slurry degassing process to suppress foam and deaerate the slurry in the intermediate tank .
SEPLITE SC120: SEPLITE SC120 operates through ion exchange, where cations in the solution are exchanged with hydrogen or sodium ions on the resin. This process effectively removes unwanted ions from the solution, making it suitable for water softening and demineralization .
Comparison with Similar Compounds
SILFOAM SC 120: Similar compounds to SILFOAM SC 120 include other silicone-based antifoam agents. SILFOAM SC 120 is unique due to its high resistance to alkaline environments and low viscosity, which makes it easier to handle compared to other high viscous grades .
SEPLITE SC120: Similar compounds to SEPLITE SC120 include other strong acid cationic exchange resins. SEPLITE SC120 stands out due to its high purity, excellent mechanical strength, and good ion exchange kinetics, which contribute to its long service life and reliability in various applications .
Properties
CAS No. |
177283-94-2 |
|---|---|
Molecular Formula |
C35H36N2O7 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-bis(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C35H36N2O7/c38-33-27(15-25-11-13-29-31(17-25)43-21-41-29)36(19-23-7-3-1-4-8-23)35(40)37(20-24-9-5-2-6-10-24)28(34(33)39)16-26-12-14-30-32(18-26)44-22-42-30/h1,3-5,7-14,17-18,27-28,33-34,38-39H,2,6,15-16,19-22H2/t27-,28-,33+,34+/m1/s1 |
InChI Key |
UBYJHLZIQHZCGK-RJNBBFARSA-N |
Isomeric SMILES |
C1CC=C(C=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5)O)O)CC6=CC7=C(C=C6)OCO7 |
Canonical SMILES |
C1CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5)O)O)CC6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


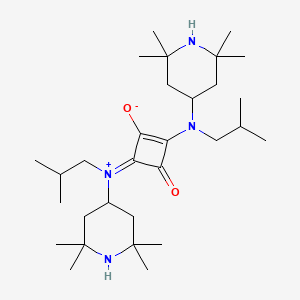

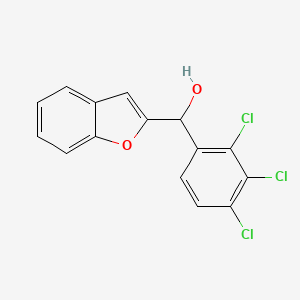
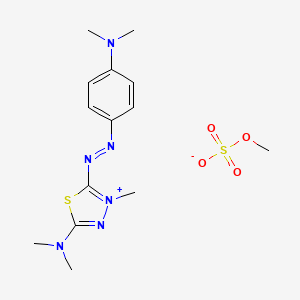
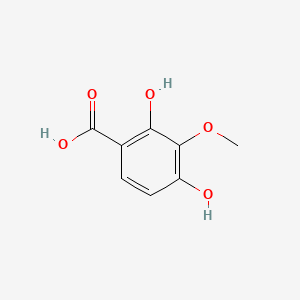
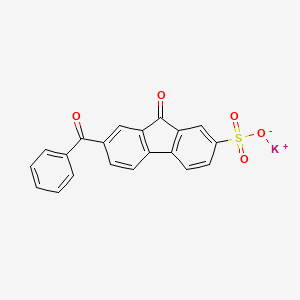
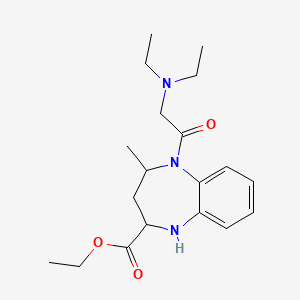
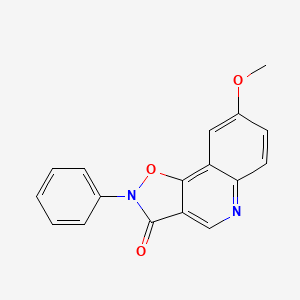
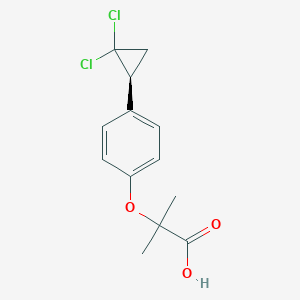
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)
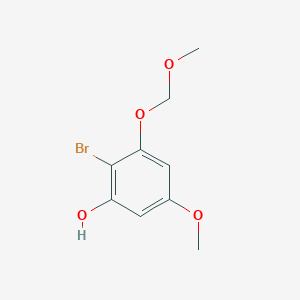
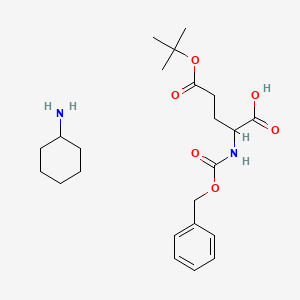
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
